
4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. The compound features a difluoroazetidine ring attached to a difluoroaniline moiety, which contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline typically involves the formation of the difluoroazetidine ring followed by its attachment to the difluoroaniline structure. One common method includes the reaction of a suitable precursor with difluoroamine under controlled conditions to form the azetidine ring. This intermediate is then reacted with a difluoroaniline derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways. The difluoroazetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-(3,3-difluoroazetidin-1-yl)benzaldehyde
- 4-(3,3-Difluoroazetidin-1-yl)piperidine
Uniqueness
4-(3,3-Difluoroazetidin-1-yl)-3,5-difluoroaniline stands out due to its unique combination of the difluoroazetidine ring and difluoroaniline moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
919300-08-6 |
|---|---|
Fórmula molecular |
C9H8F4N2 |
Peso molecular |
220.17 g/mol |
Nombre IUPAC |
4-(3,3-difluoroazetidin-1-yl)-3,5-difluoroaniline |
InChI |
InChI=1S/C9H8F4N2/c10-6-1-5(14)2-7(11)8(6)15-3-9(12,13)4-15/h1-2H,3-4,14H2 |
Clave InChI |
WNARQMJGAKPVET-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C2=C(C=C(C=C2F)N)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Aminobenzo[g]isoquinoline-5,10-dione](/img/structure/B11884674.png)

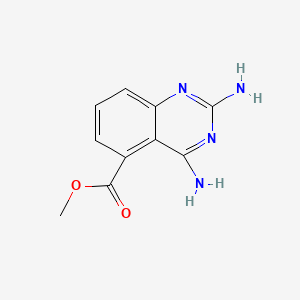

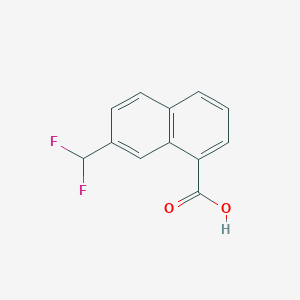

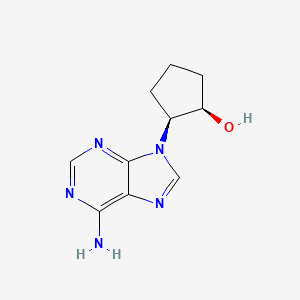
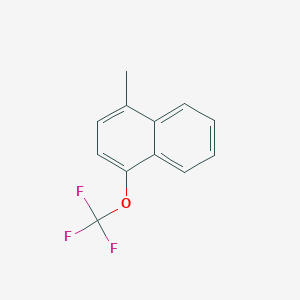
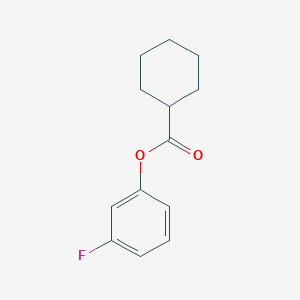

![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)


![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
